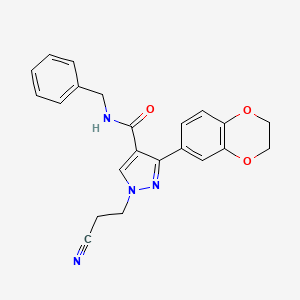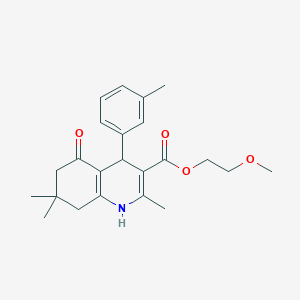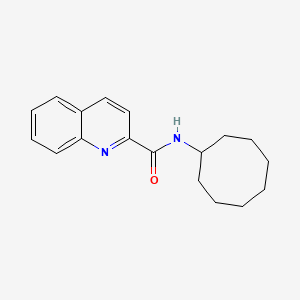
4-(2-chloro-4-nitrophenoxy)-N-cyclopentylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chloro-4-nitrophenoxy)-N-cyclopentylbenzamide, also known as GW501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity among athletes and bodybuilders due to its ability to enhance endurance and performance.
Wirkmechanismus
4-(2-chloro-4-nitrophenoxy)-N-cyclopentylbenzamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a transcription factor that regulates the expression of genes involved in lipid metabolism and glucose homeostasis. Activation of PPARδ leads to an increase in fatty acid oxidation, which results in the production of energy and a reduction in fat accumulation.
Biochemical and physiological effects:
4-(2-chloro-4-nitrophenoxy)-N-cyclopentylbenzamide has been shown to have several biochemical and physiological effects. It increases endurance and performance by enhancing the utilization of fatty acids as a source of energy. It also improves insulin sensitivity and reduces inflammation, which are important factors in the development of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-chloro-4-nitrophenoxy)-N-cyclopentylbenzamide has several advantages for lab experiments. It is a potent and selective activator of PPARδ, which makes it a valuable tool for studying the role of PPARδ in metabolic disorders. However, it has limitations in terms of toxicity and potential side effects. It should be used with caution in animal models, and its effects on humans are not well understood.
Zukünftige Richtungen
There are several future directions for research on 4-(2-chloro-4-nitrophenoxy)-N-cyclopentylbenzamide. One direction is to investigate its potential as a treatment for metabolic disorders in humans. Another direction is to explore its effects on muscle growth and performance in athletes and bodybuilders. Additionally, further studies are needed to understand its mechanism of action and potential side effects.
Synthesemethoden
4-(2-chloro-4-nitrophenoxy)-N-cyclopentylbenzamide is synthesized through a multistep process starting from 2-chloro-4-nitrophenol and cyclopentylamine. The final product is obtained through a reaction with benzoyl chloride. The synthesis of 4-(2-chloro-4-nitrophenoxy)-N-cyclopentylbenzamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-(2-chloro-4-nitrophenoxy)-N-cyclopentylbenzamide has been extensively studied in animal models and has shown promising results in improving metabolic disorders. In a study published in the Journal of Medicinal Chemistry, 4-(2-chloro-4-nitrophenoxy)-N-cyclopentylbenzamide was found to increase fatty acid oxidation and improve insulin sensitivity in obese mice. Another study published in the Journal of Endocrinology showed that 4-(2-chloro-4-nitrophenoxy)-N-cyclopentylbenzamide improved glucose tolerance and reduced inflammation in diabetic rats.
Eigenschaften
IUPAC Name |
4-(2-chloro-4-nitrophenoxy)-N-cyclopentylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c19-16-11-14(21(23)24)7-10-17(16)25-15-8-5-12(6-9-15)18(22)20-13-3-1-2-4-13/h5-11,13H,1-4H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBARIKDAXNGDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-4-nitrophenoxy)-N-cyclopentylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-pyridinylmethyl)thiourea](/img/structure/B4892923.png)
![2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4892934.png)
![4-chloro-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4892947.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4892957.png)
![3,5-dibromo-N-[2-chloro-4-(2-thienylcarbonyl)phenyl]-2-hydroxybenzamide](/img/structure/B4892960.png)
![1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4892968.png)
![3-{1-[(2-chloro-4-fluorophenyl)acetyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B4892969.png)
![1-[3-(3,5-dimethylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4892973.png)

![3-[2-(4-ethylphenyl)-2-oxoethyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B4892986.png)

